Chlorodihydrocodide
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Overview
Description
Chlorodihydrocodide is an opioid compound known for its analgesic properties . It is a derivative of morphine and is structurally similar to other opioids. The compound is characterized by the presence of a chlorine atom, which differentiates it from other related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorodihydrocodide can be synthesized through the halogenation of dihydrocodideThis can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Chlorodihydrocodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Chlorodihydrocodide has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of opioid chemistry and the development of new analgesics.
Biology: Researchers use this compound to study the effects of opioids on biological systems.
Medicine: The compound is investigated for its potential therapeutic uses, particularly in pain management.
Mechanism of Action
Chlorodihydrocodide exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the transmission of pain signals, resulting in analgesia. The primary molecular targets are the mu-opioid receptors, which play a crucial role in pain modulation .
Comparison with Similar Compounds
Similar Compounds
Morphine: A naturally occurring opioid with similar analgesic properties.
Codeine: Another opioid derivative used for pain relief and cough suppression.
Hydrocodone: A semi-synthetic opioid with analgesic and antitussive effects.
Uniqueness
Chlorodihydrocodide is unique due to the presence of the chlorine atom, which alters its pharmacokinetic and pharmacodynamic properties compared to other opioids. This structural difference can influence its potency, duration of action, and side effect profile .
Properties
CAS No. |
63690-27-7 |
---|---|
Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-7-chloro-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C18H22ClNO2/c1-20-8-7-18-11-4-5-12(19)17(18)22-16-14(21-2)6-3-10(15(16)18)9-13(11)20/h3,6,11-13,17H,4-5,7-9H2,1-2H3/t11-,12-,13+,17-,18-/m0/s1 |
InChI Key |
LBXQDFZPYYNEHR-AFSSITGASA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)Cl |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)Cl |
Origin of Product |
United States |
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